molecular formula C12H15N5O2 B7105414 N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine

N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine

Cat. No.: B7105414
M. Wt: 261.28 g/mol
InChI Key: RWMGGHKMLQYCHC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine is a complex organic compound featuring both imidazole and pyridine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and potential therapeutic applications. The compound’s unique structure, with nitro and methyl substituents, suggests it may have interesting chemical properties and reactivity.

Properties

IUPAC Name

N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-7-10(16-9(3)14-7)6-13-12-5-4-11(17(18)19)8(2)15-12/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMGGHKMLQYCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)CNC2=NC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic synthesis. One possible route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyridine ring can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.

    Substitution: The methyl groups on the imidazole and pyridine rings can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: LiAlH4 or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Amino derivatives of the original compound.

    Reduction: Reduced forms with amine groups instead of nitro groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: As a probe or ligand in biochemical assays due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole and pyridine rings could participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylimidazole: Shares the imidazole core but lacks the pyridine ring.

    6-Methyl-5-nitropyridin-2-amine: Contains the pyridine ring with similar substituents but lacks the imidazole moiety.

Uniqueness

N-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-6-methyl-5-nitropyridin-2-amine is unique due to the combination of both imidazole and pyridine rings, which can confer distinct chemical and biological properties not found in simpler analogs. This dual functionality can enhance its reactivity and potential as a versatile intermediate in synthetic chemistry.

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